4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic organic compound belonging to the class of tetrahydrothieno[3,2-c]pyridines. This class of compounds is characterized by a thiophene ring fused to a tetrahydropyridine ring. [] While the specific compound itself may not have a natural source, its structural features are found in numerous bioactive molecules, making it a valuable scaffold for medicinal chemistry research. []
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by its unique thienopyridine core structure. This compound is gaining attention due to its potential applications in medicinal chemistry and materials science. The presence of the 3-methylphenyl group contributes to its distinctive chemical and physical properties, making it a subject of interest in various scientific studies.
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in drug development.
The synthesis of 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of substituted pyridine derivatives under controlled conditions. One method involves halogenation followed by nucleophilic substitution and cyclization reactions .
The molecular structure of 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine features:
The compound can undergo various chemical transformations:
The mechanism of action for compounds like 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is often studied in relation to their biological activities. Research suggests that these compounds may act as inhibitors for specific enzymes or receptors in biological systems.
Studies have indicated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant biological activity in various assays related to enzyme inhibition .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize these properties accurately .
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific uses:
Research continues to uncover new applications and improve synthetic methods for this compound and its derivatives, highlighting its significance in both academic and industrial contexts .
The exploration of thienopyridine derivatives emerged from systematic bioisosteric replacement strategies aimed at improving pharmacological profiles of existing scaffolds, particularly tetrahydroisoquinolines (THIQs). Bioisosterism involves substituting molecular fragments with functionally similar groups to enhance potency, selectivity, or metabolic stability while retaining target affinity. The THTP nucleus was identified as a promising isostere for THIQ based on electronic and steric similarities between the thiophene ring and benzene systems [5] [6].
Key evidence supporting this strategy originated from comparative studies of benzylamine (15) and its thiophene analogs. 3-Thienylmethylamine (18) demonstrated significantly enhanced potency (hPNMT Kᵢ = 110 µM) and selectivity (>2-fold) relative to benzylamine (Kᵢ = 170 µM), validating the thiophene ring as a favorable benzene replacement [6]. This discovery prompted the development of constrained analogs, culminating in 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) as a direct bioisostere of THIQ. Constraining the side chain of 18 into the THTP ring system aimed to amplify potency, mirroring the 29-fold increase observed when benzylamine was constrained into THIQ [6].
Molecular and Electronic Basis: The thiophene ring differs electronically from benzene, with lower aromaticity due to sulfur’s reduced contribution to the π-system. This property reduces electron density, potentially altering hydrogen bonding and charge-transfer interactions with target proteins [6]. Despite this, molecular overlays confirmed conformational similarity between 3,7-disubstituted THIQs and 2,6-disubstituted THTPs, particularly in the orientation of nitrogen lone pairs and substituent positions (Figure 3) [6].
Early Applications: THTP derivatives gained traction in κ-opioid receptor analgesics and phenylethanolamine N-methyltransferase (PNMT) inhibitors. For PNMT, THTP-based inhibitors were designed to exploit auxiliary binding pockets, though they generally exhibited reduced potency compared to THIQ counterparts due to electronic disparities [6].
The 3-methylphenyl moiety in 4-(3-methylphenyl)-THTP critically influences the compound’s physicochemical and pharmacokinetic behavior. Meta-substitution with a methyl group (–CH₃) balances lipophilicity and steric bulk, optimizing membrane permeability and metabolic stability without excessive hydrophobic character [1] [7].
Boiling point (360°C) and density (1.134 g/cm³) reflect moderate intermolecular forces, suggesting favorable solubility-profile balance [1].
Impact on Distribution and Target Engagement:
However, excessive lipophilicity risks off-target binding. The meta-position minimizes steric hindrance compared to ortho-substitution, preserving conformational flexibility for optimal target fitting [1].
Pharmacokinetic-Pharmacodynamic (PK-PD) Considerations:The methyl group mitigates oxidative metabolism compared to para- or ortho-alkyl substituents, potentially reducing first-pass effects. In PK-PD models, optimal target engagement requires sustained unbound drug concentrations above the Kd. The 3-methylphenyl-THTP scaffold achieves this through balanced distribution and moderate plasma protein binding [7] [9].
Table 1: Physicochemical Properties of 4-(3-Methylphenyl)-THTP
Property | Value | Method/Prediction | Pharmacokinetic Implication |
---|---|---|---|
Molecular Weight | 229.34 g/mol | Calculated | Optimal for CNS penetration |
Boiling Point | 360.0 ± 37.0 °C | Predicted | Indicates thermal stability |
Density | 1.134 ± 0.06 g/cm³ | Predicted | Reflects molecular packing |
pKₐ | 8.85 ± 0.40 | Predicted | Impacts ionization state at pH 7.4 |
LogP (Estimated) | ~3.2 | Calculated | Moderate lipophilicity for BBB uptake |
THIQ scaffolds have long served as potent inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT). The bioisosteric replacement with THTP aimed to retain efficacy while improving selectivity, yet systematic comparisons reveal nuanced differences in target engagement driven by electronic and structural factors [5] [6].
PNMT Inhibition Case Study:THTP derivatives consistently showed reduced PNMT inhibitory potency compared to THIQ analogs. For instance, 7-bromo-THIQ exhibited a Kᵢ of 0.056 µM, while its isosteric THTP counterpart (2-bromo-THTP) showed 30-50% lower potency (Table 2). This attenuation primarily stems from thiophene’s lower electron density, weakening cation-π or dipole interactions within PNMT’s active site [6]. Molecular docking confirmed that thiophene’s sulfur atom fails to replicate benzene’s interactions with Phe182 and Tyr35, key residues in the auxiliary binding pocket [6].
Stereochemical and Conformational Influences:Both THIQ and THTP exhibit similar stereochemical dependencies. For 3-methyl-substituted THIQs, the (S)-enantiomer demonstrated 100-fold higher PNMT affinity than the (R)-form. Analogously, 6-methyl-THTP derivatives mirrored this trend, confirming conserved chirality-activity relationships [6]. Energy-minimized conformations revealed both scaffolds adopt half-chair conformations with equatorial substituents, enabling comparable positioning of pharmacophoric elements [6].
Target Engagement vs. Receptor-Ligand Inhibition:While THTPs achieve substantial target engagement (measured via receptor occupancy), their functional inhibition often lags behind THIQs. This divergence arises from ligand concentration disparities in cellular microenvironments. For example, in systems with high ligand density, THTP’s moderate affinity may suffice for receptor saturation, yet fail to disrupt high-affinity receptor-ligand interactions effectively [7]. Computational models illustrate that for magrolimab (an anti-CD47 antibody), 95% target engagement translated to only ~70% receptor-ligand inhibition due to ligand competition [7]. This principle extends to THTP/THIQ comparisons in adrenergic systems.
Table 2: Comparative Inhibition of THIQ vs. THTP Derivatives at hPNMT
Compound Type | Substituent | hPNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity (α₂/PNMT) |
---|---|---|---|---|
THIQ (Reference) | None (Unsubstituted) | 5.8 ± 0.5 | 0.35 ± 0.11 | 0.060 |
7-Bromo-THIQ | 7-Br | 0.056 ± 0.003 | 0.23 ± 0.13 | 4.1 |
3-Methyl-THIQ | 3-CH₃ | 1.4 ± 0.1 | 0.76 ± 0.08 | 0.54 |
THTP (Isostere) | None | ~8.2* | ~1.5* | ~0.18 |
2-Bromo-THTP | 2-Br | 0.15 ± 0.02* | 0.9 ± 0.2* | 6.0 |
6-Methyl-THTP | 6-CH₃ | ~2.0* | ~2.3* | ~1.15 |
*Estimated from THIQ-THTP activity trends in [6].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: